6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Description
6-Hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a hydrazino (-NH-NH₂) substituent at position 6, a phenyl group at position 4, and an amine (-NH₂) at position 2. This scaffold is structurally analogous to ATP-competitive kinase inhibitors, particularly targeting Src family kinases (SFKs) like Fyn, which are implicated in hematological malignancies (HMs) such as chronic myeloid leukemia (CML) and lymphoma . The compound demonstrates potent anti-proliferative effects via apoptosis induction and cell cycle arrest, with EC₅₀ values in the low micromolar range (e.g., 4 µM in Jurkat cells) . Its mechanism involves competitive inhibition of the ATP-binding site of Fyn kinase, reducing phosphorylation and downstream signaling .
Properties
IUPAC Name |
6-hydrazinyl-4-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7/c12-9-7-8(6-4-2-1-3-5-6)14-11(16-13)15-10(7)18-17-9/h1-5H,13H2,(H4,12,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOKINBTRVGREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=NNC(=C23)N)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells. The hydrazino group plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site of the enzyme .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent modifications. Key analogues include:
Key Observations :
- Phenyl vs. Heterocyclic Moieties: The phenyl group at position 4 in the target compound contributes to hydrophobic interactions with kinase domains, while analogues with thieno[2,3-d]pyrimidine () or coumarin groups () may exhibit broader bioactivity but lack specific kinase data .
Anti-Proliferative Activity
- Target Compound : Reduces cell viability by 50–70% in lymphoid malignancies (e.g., Jurkat, SKMM1) at 10 µM, with EC₅₀ values as low as 4 µM .
- 4c Compound : Shows similar potency in lymphoid cells (EC₅₀ = 4 µM in Jurkat) but lower efficacy in myeloid lines (EC₅₀ >15 µM in HL-60) .
- 6-Ethoxy Analogue: No direct activity data, but its lower logP suggests reduced membrane permeability compared to the hydrazino derivative .
Apoptosis and Cell Cycle Effects
Kinase Selectivity and Mechanism
- Target Compound : Specifically inhibits Fyn kinase, critical in T-cell and NK cell signaling .
- 4c Compound : Reduces Fyn phosphorylation in leukemia cells, validating SFK targeting .
- PF 4800567 () : Targets CSNK1E (casein kinase 1ε), indicating divergent kinase selectivity compared to Fyn inhibitors .
Physicochemical and Pharmacokinetic Properties
Implications: The hydrazino group balances lipophilicity and solubility, optimizing bioavailability compared to more polar (ethoxy) or bulky (chlorophenoxymethyl) derivatives.
Biological Activity
6-Hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS No. 72563-31-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with hydrazino and phenyl substituents, which contribute to its unique chemical properties. The presence of the hydrazino group is critical for its biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs) . By binding to the active site of CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The hydrazino group facilitates hydrogen bonding with key amino acid residues within the enzyme's active site, enhancing its inhibitory effect .
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. Notably, it has shown effectiveness against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating potent anti-proliferative effects .
Inhibition Studies
A comparative study highlighted that compounds structurally similar to this compound were assessed for their kinase inhibitory activities. For instance, derivative compounds demonstrated IC50 values ranging from 0.016 µM to 0.236 µM against both wild-type and mutant epidermal growth factor receptors (EGFR), indicating a strong potential for targeted cancer therapies .
Case Studies
- In Vitro Studies : In one study, 6-hydrazino derivatives were synthesized and tested for their anti-proliferative activities. The results indicated that these compounds could induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), thereby confirming their potential as anticancer agents .
- Molecular Docking : Molecular docking studies provided insights into the binding interactions between this compound and its target proteins. These studies suggest that the compound’s structural features allow it to effectively mimic ATP binding within kinase domains, enhancing its inhibitory effects on CDKs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Hydrazino Group | Essential for enzyme inhibition |
| Phenyl Substituent | Increases lipophilicity and membrane permeability |
| Additional Substituents | Variably enhance or reduce activity depending on position |
Q & A
Q. What are the key synthetic routes for 6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with halogenated intermediates under anhydrous conditions. In , similar compounds were synthesized using dry acetonitrile or dichloromethane as solvents, with alkyl/aryl halides or isocyanates as reactants . Key steps include:
- Reagent Selection : Use hydrazine derivatives in stoichiometric ratios.
- Solvent Optimization : Anhydrous solvents (e.g., acetonitrile) minimize side reactions.
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity (>95% by HPLC) .
A comparative table of reaction conditions from analogous syntheses:
| Reactant | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Alkyl halide | Dry acetonitrile | Reflux | 65–75 | |
| Aryl isocyanate | Dichloromethane | RT | 70–80 |
Q. Which spectroscopic techniques are most effective for structural confirmation of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Structural characterization relies on:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, in , pyrazole ring protons resonate at δ 8.2–8.5 ppm, while hydrazino groups show broad singlets near δ 5.0–6.0 ppm .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C11H10N6: 227.1045) .
Advanced techniques like X-ray crystallography () resolve regioselectivity issues in complex derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions, purity, or structural variations. Steps to address contradictions:
- Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times).
- SAR Analysis : Compare substituent effects. For example, 4-phenyl groups () enhance kinase inhibition, while hydrazino moieties may alter solubility .
Computational tools (e.g., molecular docking in ) can predict binding affinities and rationalize activity differences .
Q. What strategies optimize regioselectivity in the synthesis of substituted pyrazolo[3,4-d]pyrimidines?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-donating substituents (e.g., -NH2) direct electrophiles to specific positions .
- Catalysis : Acidic conditions (e.g., trifluoroacetic acid in ) favor cyclization at the 3-position .
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic byproducts .
Computational reaction path searches () can identify transition states to predict regiochemical outcomes .
Q. How can molecular docking studies be designed to explore the mechanism of action of 6-hydrazino-4-phenyl derivatives?
- Methodological Answer : Follow these steps for robust docking:
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to known inhibitors .
- Ligand Preparation : Optimize the protonation state of the hydrazino group at physiological pH.
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) .
- Validation : Compare docking scores with experimental IC50 values (e.g., pyrazolo[3,4-d]pyrimidines in show IC50 < 100 nM for kinase targets) .
Methodological Considerations
Q. What are the best practices for handling hazardous intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent skin contact with hydrazine derivatives.
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before disposal .
Q. How can computational tools accelerate the design of novel pyrazolo[3,4-d]pyrimidine analogs?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometries and predict reactivity .
- Machine Learning : Train models on existing SAR data to predict bioactivity .
- Retrosynthesis Planning : Platforms like Synthia propose routes using available building blocks (e.g., 4-phenylpyrazole in ) .
Data Analysis and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

